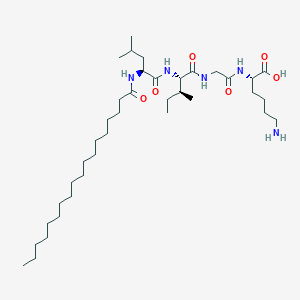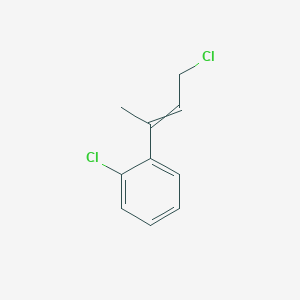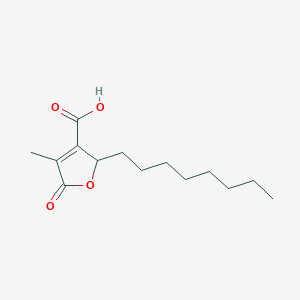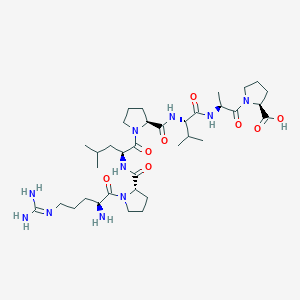![molecular formula C13H16N4O2 B12587995 3-Nitro-N-[4-(pyridin-2-yl)butyl]-1H-pyrrol-2-amine CAS No. 477314-08-2](/img/structure/B12587995.png)
3-Nitro-N-[4-(pyridin-2-yl)butyl]-1H-pyrrol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-N-[4-(pyridin-2-yl)butyl]-1H-pyrrol-2-amine is a complex organic compound that features a nitro group, a pyridine ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-N-[4-(pyridin-2-yl)butyl]-1H-pyrrol-2-amine typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by a series of substitution reactions to introduce the pyridine and pyrrole rings. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-N-[4-(pyridin-2-yl)butyl]-1H-pyrrol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine and pyrrole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings .
Scientific Research Applications
3-Nitro-N-[4-(pyridin-2-yl)butyl]-1H-pyrrol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Nitro-N-[4-(pyridin-2-yl)butyl]-1H-pyrrol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyridine and pyrrole rings can bind to specific enzymes or receptors, modulating their activity and affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine: Shares a similar pyridine ring but differs in the imidazole structure.
4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole: Contains a triazole ring instead of a pyrrole ring.
Uniqueness
3-Nitro-N-[4-(pyridin-2-yl)butyl]-1H-pyrrol-2-amine is unique due to its combination of a nitro group, pyridine ring, and pyrrole ring, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above .
Properties
CAS No. |
477314-08-2 |
|---|---|
Molecular Formula |
C13H16N4O2 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
3-nitro-N-(4-pyridin-2-ylbutyl)-1H-pyrrol-2-amine |
InChI |
InChI=1S/C13H16N4O2/c18-17(19)12-7-10-16-13(12)15-9-4-2-6-11-5-1-3-8-14-11/h1,3,5,7-8,10,15-16H,2,4,6,9H2 |
InChI Key |
MLIYSWDZTSZYGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCCCNC2=C(C=CN2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


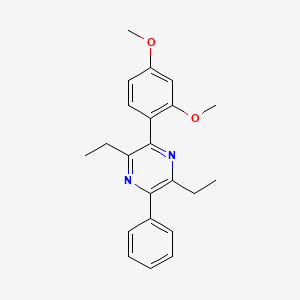
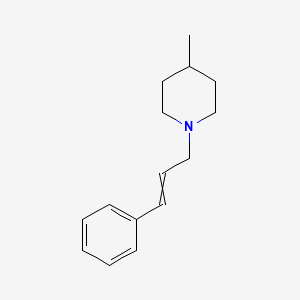
![Benzoic acid, 4-[[4,5-dimethyl-2-(2-thienyl)phenyl]thio]-, methyl ester](/img/structure/B12587928.png)
![4-[4-(Benzyloxy)-2,5-dimethylphenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B12587939.png)
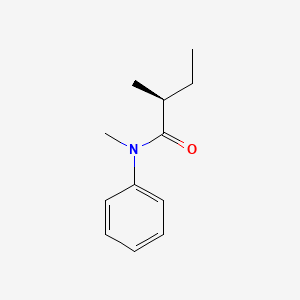
![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]-](/img/structure/B12587953.png)
![Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]-](/img/structure/B12587960.png)

![Acetamide,N-(6-methoxy-2-benzothiazolyl)-2-[[4-(4-methylphenyl)-thiazol-2-YL]thio]-](/img/structure/B12587974.png)

